(4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine
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Overview
Description
4-Methoxybenzyl alcohol is a chemical compound with the formula CH3OC6H4CH2OH . It is used as a reagent for various chemical organic reactions .
Synthesis Analysis
4-Methoxybenzyl alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals . It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .Molecular Structure Analysis
The molecular formula of 4-Methoxybenzyl alcohol is C8H10O2 . Its average mass is 138.164 Da and its monoisotopic mass is 138.068085 Da .Chemical Reactions Analysis
4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals . It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines . It is used to study the photo catalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .Physical and Chemical Properties Analysis
4-Methoxybenzyl alcohol is a clear colorless to yellow liquid . It has a melting point of 22-25 °C, a boiling point of 259 °C, and a density of 1.113 g/mL at 25 °C . It is soluble in alcohol and insoluble in water .Scientific Research Applications
Catalysis and Organic Synthesis
- Selective Functionalization of Saturated C-H Bonds : Metalloporphyrin-catalyzed reactions, including C-H bond functionalization, are significant for organic synthesis. These reactions involve hydroxylation, amination, and carbenoid insertion, contributing to the formation of C-O, C-N, and C-C bonds. The process features high regio-, diastereo-, or enantioselectivity and product turnover numbers. Such methodologies could potentially apply to derivatives of (4-Methoxy-benzyl)-(2-methoxy-benzyl)-amine for selective modification or functionalization (Che et al., 2011).
Polymer Science
- Amine Activators in Acrylic Bone Cements : The role of tertiary aromatic amines, including structures similar to this compound, as activators in the curing of acrylic resins, is explored. These compounds influence the kinetics and mechanism of the curing process, relevant to biomedical applications like denture resins and bone cements (Vázquez et al., 1998).
Material Science
- Generation of Chemically Reactive Surfaces for Biomolecule Immobilization : Plasma methods for fabricating polymeric surfaces with reactive groups, such as amines, for biomolecule immobilization, have wide applications. Aminated surfaces, similar in functionality to this compound, are used in bio-interface applications, demonstrating the compound's potential in creating biocompatible materials (Siow et al., 2006).
Pharmacology and Biomedical Applications
- Dopamine D2 Receptor Ligands : The structure-function relationship of dopamine D2 receptor ligands, which often include aromatic and amine components similar to those in this compound, highlights the compound's potential relevance in developing treatments for neuropsychiatric disorders. This suggests its structural motifs could be explored for neurological applications (Jůza et al., 2022).
Environmental Science
- Removal of Sulfamethoxazole from Aqueous Solution : Studies on the removal of pollutants like sulfamethoxazole using cleaner techniques, such as adsorption and photocatalytic degradation, point towards the utility of amine-functionalized materials in environmental remediation. The amine groups in this compound could similarly be utilized in environmental applications (Prasannamedha et al., 2020).
Safety and Hazards
4-Methoxybenzyl alcohol is considered hazardous. It causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, and spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-9-7-13(8-10-15)11-17-12-14-5-3-4-6-16(14)19-2/h3-10,17H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIQUOYLOUMAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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